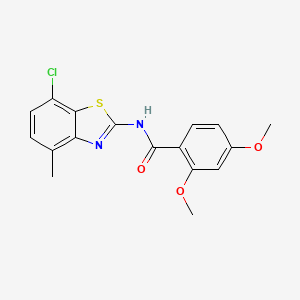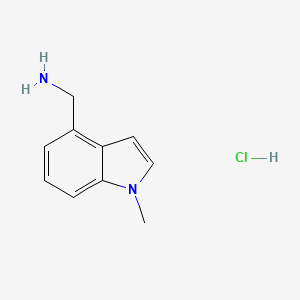![molecular formula C21H27N5O B2477424 2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 900900-08-5](/img/structure/B2477424.png)
2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine (PP) derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature .Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity and Selectivity
2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol and its derivatives exhibit significant affinity and selectivity towards human adenosine receptors, particularly the A1 and A2A subtypes. These compounds, characterized by their phenylpyrazolopyrimidine core, demonstrate varied affinities for these receptor subtypes, with some showing nanomolar affinity and selectivity for the A1 receptor. This highlights their potential for targeting adenosine receptor-mediated pathways, which are implicated in numerous physiological processes and diseases, including neurological disorders and cardiovascular diseases (Squarcialupi et al., 2017).
Anti-inflammatory and Antimicrobial Properties
Derivatives of this compound have been investigated for their anti-inflammatory and antimicrobial activities. Specifically, trifluoromethyl substituted pyrazolopyrimidine compounds have shown significant anti-inflammatory effects in Carrageenan-induced rat paw edema assays, with some compounds exhibiting comparable activity to standard drugs like Indomethacin. Additionally, antimicrobial screening revealed promising activity against Gram-positive bacteria and pathogenic fungi, suggesting these compounds' potential as novel anti-inflammatory and antimicrobial agents (Aggarwal et al., 2014).
Synthesis and Chemical Properties
The chemical synthesis and properties of this compound related compounds have been extensively studied. These compounds are synthesized through various chemical reactions, including condensation and cycloaddition, demonstrating the versatility and adaptability of their chemical structure for different scientific applications. Their synthesis involves multiple steps, including the use of piperidine and specific reagents, to achieve the desired chemical structures with high regioselectivity and stereoselectivity, making them valuable in medicinal chemistry and drug development (Zanka et al., 1999).
Mecanismo De Acción
Target of Action
The compound “2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” belongs to the class of pyrazolo[1,5-a]pyrimidines . Compounds in this class have been found to have significant impact in medicinal chemistry and have shown anticancer potential and enzymatic inhibitory activity .
Biochemical Pathways
Given the reported anticancer and enzymatic inhibitory activities of similar compounds, it’s likely that it affects pathways related to cell proliferation and enzyme function .
Result of Action
Based on the class of the compound, it may have potential anticancer effects and enzymatic inhibitory activity .
Análisis Bioquímico
Biochemical Properties
They have been reported to exhibit antitumor, antimicrobial, and enzymatic inhibitory activities . The nature of these interactions often depends on the specific structural modifications of the pyrazolo[1,5-a]pyrimidine core .
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have demonstrated significant cytotoxic activities against various cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to inhibit cyclin-dependent protein kinases, which play a crucial role in cell cycle regulation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related pyrazoles are known to produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways .
Propiedades
IUPAC Name |
2-[4-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-2-6-18-15-20(25-11-9-24(10-12-25)13-14-27)26-21(23-18)19(16-22-26)17-7-4-3-5-8-17/h3-5,7-8,15-16,27H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNPSBQDULLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477341.png)

![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)


![Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2477350.png)


![Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate](/img/structure/B2477354.png)

![(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one](/img/structure/B2477358.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2477359.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2477362.png)

